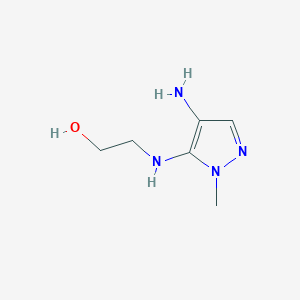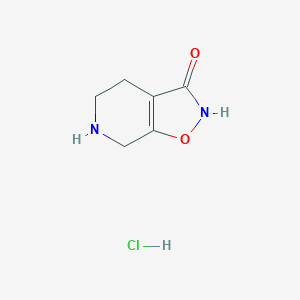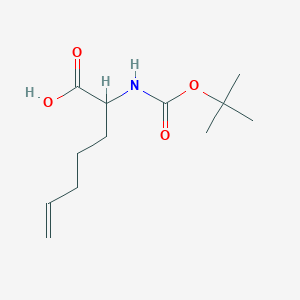
2-Amino-2-phenylethanol
Overview
Description
2-Amino-2-phenylethanol is an organic compound with the molecular formula C8H11NO It is a chiral amino alcohol, which means it contains both an amino group (-NH2) and a hydroxyl group (-OH) attached to the same carbon atom
Mechanism of Action
Target of Action
2-Amino-2-phenylethanol is known to interact with β2-adrenoceptors . These receptors are a class of G protein-coupled receptors (GPCRs) that play a crucial role in the regulation of various physiological processes, including smooth muscle relaxation and cardiac contractility .
Mode of Action
The compound acts as an agonist for the β2-adrenoceptor, stimulating cellular cAMP production . This interaction leads to a cascade of intracellular events, resulting in the physiological responses associated with β2-adrenoceptor activation .
Biochemical Pathways
This compound is involved in the Shikimate and Ehrlich pathways . In the Shikimate pathway, it contributes to the production of phenylpyruvate, a precursor to the Ehrlich pathway . The Ehrlich pathway then leads to the biosynthesis of 2-phenylethanol .
Pharmacokinetics
Phenylethanolamine, after intravenous administration to dogs, was found to follow a “two-compartment model”, with a plasma half-life of about 30 minutes .
Result of Action
The activation of β2-adrenoceptors by this compound can lead to various cellular effects, including smooth muscle relaxation and increased cardiac contractility . This can have therapeutic implications in conditions such as asthma and heart failure .
Biochemical Analysis
Biochemical Properties
2-Amino-2-phenylethanol has been found to interact with various enzymes and proteins. For instance, it has been identified as a β-arrestin-biased β2-adrenoceptor agonist . β-arrestins are proteins that play a crucial role in signal transduction at G protein-coupled receptors (GPCRs), and this compound’s interaction with these proteins can modulate GPCR signal transduction .
Cellular Effects
In terms of cellular effects, this compound has been observed to influence cell function through its impact on cell signaling pathways and gene expression . For example, it has been found to stimulate cAMP synthesis and β-arrestin recruitment, which are key processes in cellular signal transduction .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It has been found to selectively modulate GPCR signal transduction, enhancing desirable signals to produce therapeutic effects while suppressing undesirable signals .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed to change over time in laboratory settings
Metabolic Pathways
This compound is involved in the Shikimate Pathway, a metabolic pathway that is naturally synthesized by many plants . This pathway involves various enzymes and cofactors, and the compound could potentially affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-2-phenylethanol can be synthesized through several methods. One common method involves the reduction of 2-amino-2-phenylacetic acid using lithium aluminium hydride . Another method includes the double enzyme cascade reaction of L-threonine aldolase and L-tyrosine decarboxylase .
Industrial Production Methods: In industrial settings, this compound is often produced via biocatalysis. For example, an artificial pathway in Escherichia coli can convert biomass-derived lysine into this compound . This method is promising for large-scale production due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-phenylethanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminium hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or other strong bases.
Major Products Formed:
Oxidation: Produces ketones or aldehydes.
Reduction: Produces primary amines.
Substitution: Produces various substituted phenylethanol derivatives.
Scientific Research Applications
2-Amino-2-phenylethanol has numerous applications in scientific research:
Comparison with Similar Compounds
- 2-Amino-1-phenylethanol
- Phenylethanolamine
- 2-Hydroxy-2-phenylethylamine
Comparison: 2-Amino-2-phenylethanol is unique due to its chiral nature and the presence of both amino and hydroxyl groups on the same carbon atom. This structural feature allows it to participate in a wide range of chemical reactions and makes it a valuable chiral building block in organic synthesis. Compared to similar compounds, it has distinct applications in pharmaceuticals and as a resolving agent .
Properties
IUPAC Name |
2-amino-2-phenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8,10H,6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJXJGQCXFSSHNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7568-92-5, 56613-80-0 | |
| Record name | Phenylglycinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7568-92-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenethyl alcohol, beta-amino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007568925 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-beta-Aminophenethyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056613800 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-amino-2-phenylethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The specific interaction of 2-Amino-2-phenylethanol with its target depends heavily on the context of its application. It is often utilized as a chiral auxiliary or building block in the synthesis of various compounds, including pharmaceuticals and catalysts.
- As a chiral auxiliary: In asymmetric synthesis, this compound can be incorporated into a molecule to direct the stereochemistry of subsequent reactions. [] For instance, it has been used in the synthesis of (1R,3S)-cis-chrysanthemic acid, a key component of pyrethroid insecticides. [] The chiral center of this compound influences the spatial arrangement of reactants, favoring the formation of one enantiomer over the other.
- In metal complexes: this compound can act as a ligand in metal complexes, coordinating through its nitrogen and oxygen atoms. [, , , ] The resulting complexes can exhibit interesting properties, such as DNA binding and cleavage activity. [, , , ] The interaction with DNA is often studied to assess the potential of these complexes as antitumor agents. The exact mode of interaction and downstream effects depend on the metal ion and other ligands present in the complex.
- As a precursor for catalysts: Derivatives of this compound, such as N-boranes and tris(oxazaborolidine)borazines, can act as catalysts in asymmetric reductions of prochiral ketones. [] These catalysts facilitate the formation of chiral alcohols with high enantioselectivity. The mechanism involves the formation of a chiral environment around the metal center, which promotes the preferential approach and reduction of one face of the ketone over the other.
A:
- Stability in Reactions: It can be employed in reactions involving strong bases and reducing agents, highlighting its robustness. [, ]
- Temperature Stability: While specific data on its thermal decomposition point may require further investigation, it has been used in reactions conducted at elevated temperatures (e.g., 90°C), indicating a reasonable degree of thermal stability. []
- Applications:
- Its stability in a range of conditions makes it suitable for applications like the resolution of racemic mixtures, where it can form diastereomeric salts with chiral acids. [] This property is particularly valuable in the pharmaceutical industry, where obtaining enantiomerically pure compounds is crucial.
ANone: While this compound itself is not a catalyst, its derivatives and metal complexes show interesting catalytic behavior.
- Asymmetric Reduction of Ketones:
- N-Borane Derivatives: Chiral N-borane derivatives of this compound have been successfully used as catalysts in the asymmetric reduction of prochiral ketones to chiral alcohols. [] The reaction mechanism likely involves the formation of a six-membered ring transition state, where the boron atom coordinates to both the carbonyl oxygen of the ketone and the nitrogen of the amino alcohol. This creates a chiral environment, leading to enantioselective hydride transfer from the borane to the ketone.
- Tris(oxazaborolidine)borazines: Similarly, cyclic trimeric borazine derivatives of this compound also exhibit catalytic activity in asymmetric ketone reduction, achieving high enantioselectivities. []
- Hydrogenolytic Asymmetric Transaminations:
- This compound has been explored as a chiral source in hydrogenolytic asymmetric transaminations of 2-keto acids to produce chiral amino acids. [] The stereoselectivity of these reactions is influenced by factors such as the solvent, base, and substituents on the 2-keto acid. The exact mechanism by which this compound imparts chirality in this context requires further investigation.
ANone: While the provided abstracts do not explicitly detail computational studies specifically on this compound, they highlight areas where such approaches could provide valuable insights:
- DFT Calculations: Density Functional Theory (DFT) calculations can be used to study the stability and reactivity of this compound and its derivatives. For instance, DFT calculations were used to investigate the hydrogen bonding interactions between a chiral calix[4]arene crown-6 carboxylic acid and this compound enantiomers, providing insights into the enantioselective recognition process. []
ANone: SAR studies on this compound are often conducted in the context of its derivatives or when it's part of a larger molecule. Some observed trends include:
- N-Substitution: The nature of the substituent on the nitrogen atom can significantly impact the resolving ability of this compound derivatives. For example, N-methyl and N-benzyl substituents were found to enhance the separation of ortho-halomandelic acid enantiomers compared to the unsubstituted this compound. []
- Aromatic Substitution: The electronic nature of substituents on the phenyl ring of this compound can influence its binding affinity and enantioselectivity towards chiral hosts. Studies using azophenolic crown ethers revealed that electron-donating groups on both the host and guest aromatic rings generally increased the association constants, while electron-withdrawing groups had the opposite effect. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(4-Azido-2-nitrophenoxy)methoxy]ethanol](/img/structure/B122031.png)


![Trimethyl-[(6-methylpyridin-2-yl)methyl]silane](/img/structure/B122047.png)


![N-[tert-Butyloxycarbonyl]-6-hydroxy-DL-norleucine](/img/structure/B122053.png)




